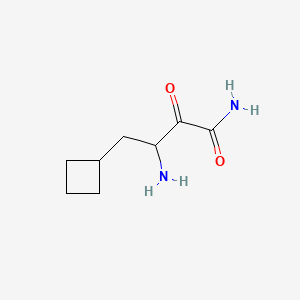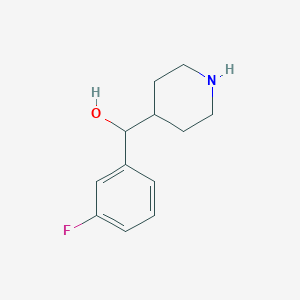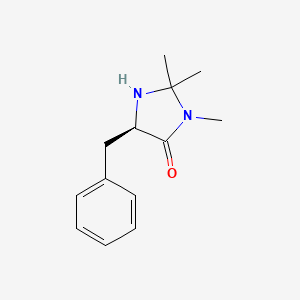![molecular formula C17H15BN2O5 B1641317 [3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid](/img/structure/B1641317.png)
[3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid is a complex organic compound that features a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions: [3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the naphthyridine ring can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Coupled products with various aryl or vinyl groups.
科学的研究の応用
[3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of [3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s interactions with molecular targets and pathways depend on its specific application, such as binding to enzymes or receptors in biological systems.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: [3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid is unique due to its complex structure, which combines a boronic acid moiety with a naphthyridine ring
特性
分子式 |
C17H15BN2O5 |
|---|---|
分子量 |
338.1 g/mol |
IUPAC名 |
[3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C17H15BN2O5/c1-2-25-17(22)14-10-20(12-6-3-5-11(9-12)18(23)24)16-13(15(14)21)7-4-8-19-16/h3-10,23-24H,2H2,1H3 |
InChIキー |
YMVFANMSFGZNRT-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)N2C=C(C(=O)C3=C2N=CC=C3)C(=O)OCC)(O)O |
正規SMILES |
B(C1=CC(=CC=C1)N2C=C(C(=O)C3=C2N=CC=C3)C(=O)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(nitromethyl)oxolane-3,4-diol](/img/structure/B1641240.png)
![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1641244.png)
![(2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylic acid;hydrochloride](/img/structure/B1641246.png)


![[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1641266.png)


![Bis[(2R,5R)-1-(2-[(2R,5R)-2,5-dimethyl-1-phospholanyl]phenyl)-2,5-dimethylphospholane 1-oxide]copper(I) triflate](/img/structure/B1641279.png)

![N-[5-Chloro-2-[(1E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-3-oxo-1-propen-1-YL]phenyl]-acetamide](/img/structure/B1641283.png)

